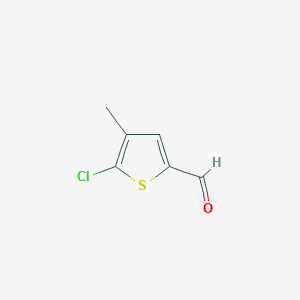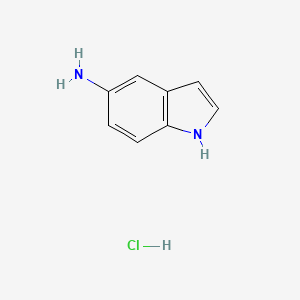
5-Aminoindole hydrochloride
Descripción general
Descripción
. It is a derivative of indole, featuring an amino group at the fifth position of the indole ring. This compound is commonly used in chemical synthesis and research due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 5-Aminoindole hydrochloride can be synthesized through various methods, including the reduction of 5-nitroindole using hydrogen in the presence of a catalyst such as palladium on carbon (Pd/C). The reaction is typically carried out under an inert atmosphere (e.g., nitrogen) to prevent oxidation, and the product is isolated by acid-base extraction.
Industrial Production Methods: In an industrial setting, the compound is often produced through a more scalable process involving the reaction of indole with ammonia in the presence of a suitable catalyst under high pressure and temperature. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.
Análisis De Reacciones Químicas
Types of Reactions: 5-Aminoindole hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group, resulting in 5-nitroindole.
Reduction: The compound can be reduced to form other derivatives, such as 5-aminoindole.
Substitution: The indole ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and nitric acid (HNO3).
Reduction: Reducing agents like hydrogen gas (H2) and palladium on carbon (Pd/C) are typically used.
Substitution: Electrophilic substitution reactions often require strong acids or halogenating agents.
Major Products Formed:
Oxidation: 5-Nitroindole
Reduction: 5-Aminoindole
Substitution: Various halogenated or nitrated derivatives of indole
Aplicaciones Científicas De Investigación
5-Aminoindole hydrochloride is widely used in scientific research due to its versatility and reactivity. Some of its applications include:
Chemistry: It serves as a building block for the synthesis of more complex organic compounds.
Biology: It is used in the study of biological systems, particularly in the development of new drugs and therapeutic agents.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
5-Aminoindole hydrochloride is similar to other indole derivatives, such as 5-nitroindole, 5-halogenated indoles, and 5-aminoindazole. its unique structure and reactivity set it apart from these compounds. For example, the presence of the amino group at the fifth position makes it more reactive in certain chemical reactions compared to other indole derivatives.
Comparación Con Compuestos Similares
5-Nitroindole
5-Halogenated indoles (e.g., 5-bromoindole, 5-chloroindole)
5-Aminoindazole
5-Methoxyindole
Propiedades
IUPAC Name |
1H-indol-5-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2.ClH/c9-7-1-2-8-6(5-7)3-4-10-8;/h1-5,10H,9H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZRIFWIECZRIKN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN2)C=C1N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65795-92-8 | |
| Record name | 5-Aminoindole hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


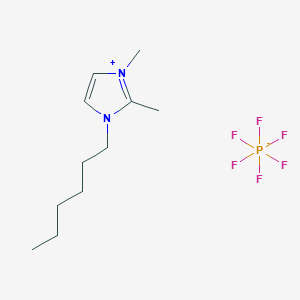
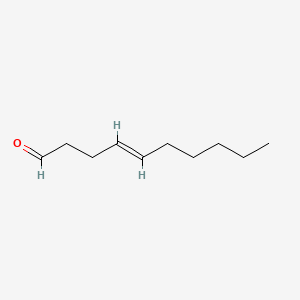

![4-[2-(4-Methylphenyl)ethyl]piperidine](/img/structure/B3428183.png)

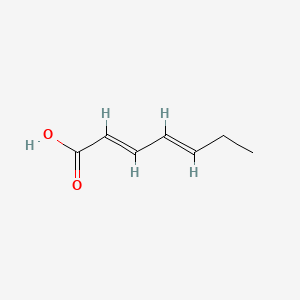

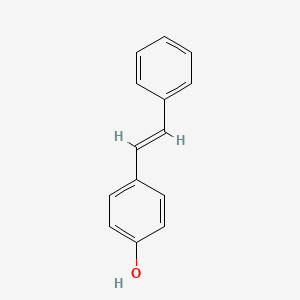
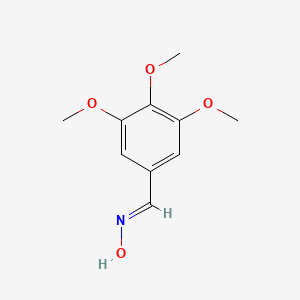

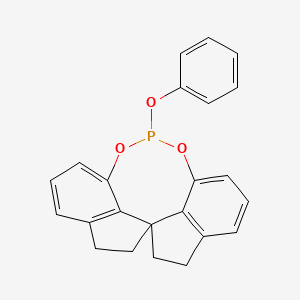
![tert-Butyl 3-iodo-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate](/img/structure/B3428232.png)
